Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate: is an organic compound with the molecular formula C14H9BrN2O2S. It is a derivative of benzo[c][1,2,5]thiadiazole, a heterocyclic compound known for its applications in various fields, including organic electronics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate typically involves a multi-step process. One common method includes the bromination of benzo[c][1,2,5]thiadiazole followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce sulfoxides, sulfones, thiols, or thioethers .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate has several scientific research applications:
Organic Electronics: It is used in the synthesis of light-emitting and conducting polymers for organic electronics.
Medicinal Chemistry: The compound is explored for its potential anticancer and anti-cholinergic properties.
Photocatalysis: It serves as a visible-light organophotocatalyst in various organic transformations.
Dye-Sensitized Solar Cells (DSSCs): The compound is used as a photosensitizer in DSSCs, contributing to improved power conversion efficiencies.
Wirkmechanismus
The mechanism of action of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways:
Electron Donor-Acceptor Systems: The compound acts as an electron acceptor in donor-acceptor systems, facilitating charge transfer processes in organic electronics and photocatalysis.
Inhibition of Enzymes: In medicinal chemistry, it may inhibit specific enzymes, contributing to its anticancer and anti-cholinergic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole Derivatives: These include compounds like 4,7-dibromobenzo[c][1,2,5]thiadiazole and 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole.
Benzothiadiazole-Based Photosensitizers: These are used in DSSCs and exhibit similar electronic properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and applications.
Eigenschaften
Molekularformel |
C14H9BrN2O2S |
---|---|
Molekulargewicht |
349.20 g/mol |
IUPAC-Name |
methyl 4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzoate |
InChI |
InChI=1S/C14H9BrN2O2S/c1-19-14(18)9-4-2-8(3-5-9)10-6-7-11(15)13-12(10)16-20-17-13/h2-7H,1H3 |
InChI-Schlüssel |
OXDRWQAHUMNJBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.